

# ciprofloxacin bioequivalence study healthy volunteers

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## Compound Focus: Ciprofloxacin

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## Bioequivalence Studies of Ciprofloxacin Formulations

Reference (Year)	Formulations & Strengths Compared	Study Design	Key Findings (90% Confidence Intervals)
Tolentino-Hernández et al. (2019) [1]		<b>Test:</b> Lemyflox 250 mg tablet	<b>Reference:</b> Ciproxina 250 mg tablet   24 subjects, fasted, crossover   • <b>Cmax:</b> 82.92-100.88% • <b>AUC0-t:</b> 93.05-109.15% • <b>AUC0-inf:</b> 97.76-114.99%     Bioequivalence Study (2004) [2]
		<b>Test:</b> <b>Ciprofloxacin</b> 750 mg tablet (Dr. August Wolff)	<b>Reference:</b> Ciprobay 750 mg tablet (Bayer)   24 subjects, single-dose, crossover   • <b>AUC0-t:</b> 0.95-1.07 • <b>AUC0-inf:</b> 0.93-1.05 • <b>Cmax:</b> 0.97-1.14     J Antimicrob Chemother (1999) [3]
		<b>Test 1:</b> <b>Ciprofloxacin</b> 500 mg/10 mL suspension (fasted)	<b>Test 2:</b> <b>Ciprofloxacin</b> 500 mg/5 mL suspension (fasted) <b>Reference:</b> <b>Ciprofloxacin</b> 500 mg tablet (fasted)   68 subjects, single-dose, crossover   • <b>Tablet vs. 500 mg/10 mL Suspension:</b> Bioequivalent (Cmax: 2.36 vs 2.18 mg/L; AUC: 12.0 vs 11.8 mg·h/L) • <b>Suspension Strengths:</b> Bioequivalent to each other     J Antimicrob Chemother (1999) [3]
		<b>Test:</b> <b>Ciprofloxacin</b> 500 mg/10 mL suspension (fed)	<b>Reference:</b> <b>Ciprofloxacin</b> 500 mg/10 mL suspension (fasted)   3-way crossover   • <b>Fed vs. Fasted:</b> No significant difference in Cmax or AUC (Cmax: 1.37 vs 1.54 mg/L; AUC: 8.19 vs 7.28 mg·h/L)     Sci Rep (2023) [4]
		<b>Test:</b> Taste-masked chewable 250 mg tablet	<b>Reference:</b> Ciproxin IR tablet   Crossover, healthy volunteers   • Met bioequivalence criteria for <b>Cmax</b> , <b>AUC0-t</b> , and <b>AUC0-inf</b>

## Detailed Experimental Protocols

The studies followed standardized methodologies to ensure reliable and comparable results.

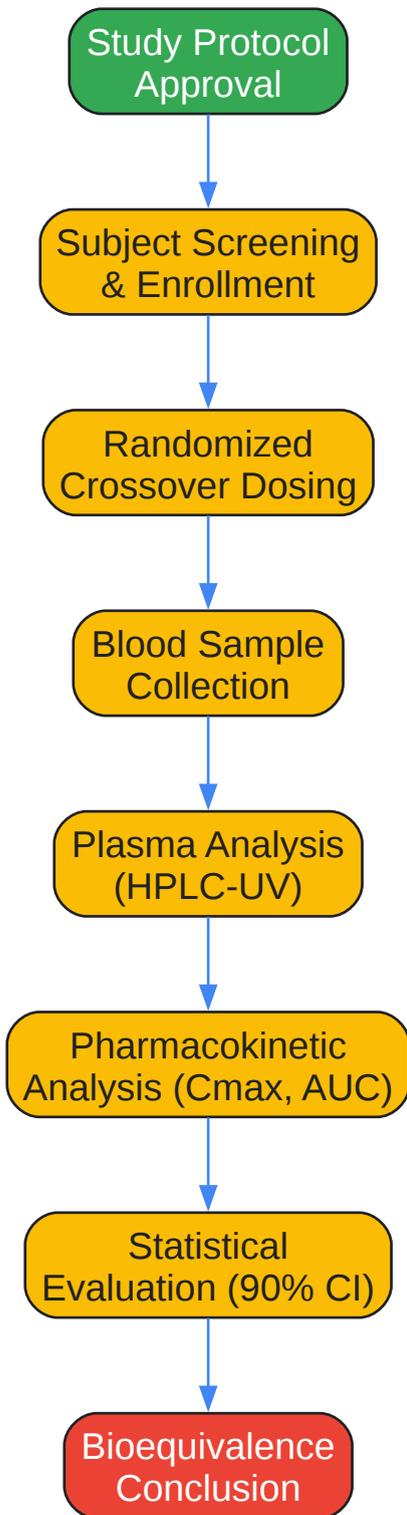
- **Study Populations:** The studies enrolled healthy adult volunteers (typically 24 per study), who were fasted overnight (10-12 hours) before drug administration [3] [1] [2].
- **Study Design:** A single-dose, randomized, crossover design was consistently used. Each participant received both test and reference formulations in separate periods, with a washout period (usually 6-7 days) to eliminate carryover effects [5] [1].
- **Blood Sampling and Analysis:** Multiple venous blood samples were collected over 24-30 hours post-dosing. Plasma was separated and analyzed for **ciprofloxacin** concentration using validated High-Performance Liquid Chromatography (HPLC) methods with UV detection [5] [1] [2].
- **Pharmacokinetic and Statistical Analysis:** Key parameters (C<sub>max</sub>, AUC<sub>0-t</sub>, AUC<sub>0-inf</sub>) were calculated using non-compartmental analysis. Bioequivalence was determined if the 90% confidence intervals for the ratio of test/reference geometric means fell within the 80-125% range for these parameters [5] [1] [2].

## Specialized Formulations and Considerations

- **Taste-Masked Chewable Tablets:** A 2023 study developed a chewable **ciprofloxacin** tablet using ion exchange resin Kyron T-134 for taste masking. A drug-resin ratio of 1:1.5 achieved over 99% drug loading and effective taste masking. The optimized formulation disintegrated rapidly and demonstrated **bioequivalence to the reference immediate-release product** Ciproxin [4].
- **Impact of Food:** One study concluded that administering a **ciprofloxacin** oral suspension with food did not significantly alter its bioavailability, supporting its use in both fed and fasted states [3].

## Bioequivalence Study Workflow

The following diagram illustrates the standard workflow for a typical bioequivalence study in healthy volunteers:



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The evidence consistently shows that different branded and generic immediate-release **ciprofloxacin** oral formulations are bioequivalent and can be considered therapeutically interchangeable.

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